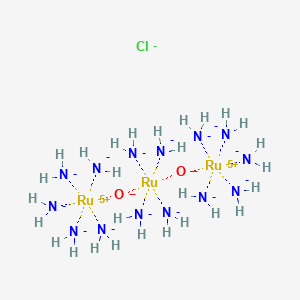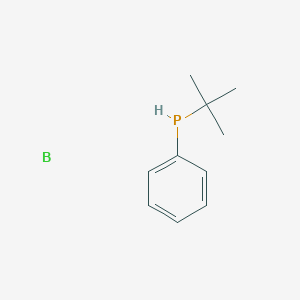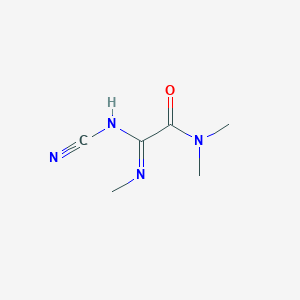
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- is a complex organic compound with a unique structure that includes cyano, amino, and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve solvents or be solvent-free .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-: This compound shares similar functional groups but differs in its overall structure and reactivity.
Cyanoacetamide: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- is unique due to its combination of cyano, amino, and imino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-(cyanoamino)-N,N-dimethyl-2-methyliminoacetamide |
InChI |
InChI=1S/C6H10N4O/c1-8-5(9-4-7)6(11)10(2)3/h1-3H3,(H,8,9) |
Clé InChI |
FVZSDOQLOZUXFF-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C(=O)N(C)C)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


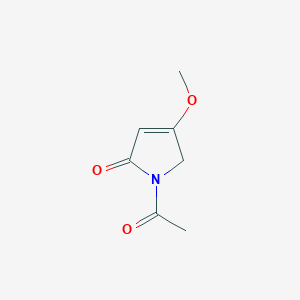
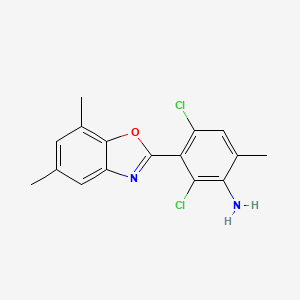
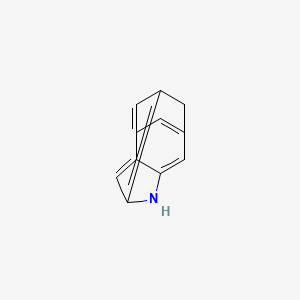
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
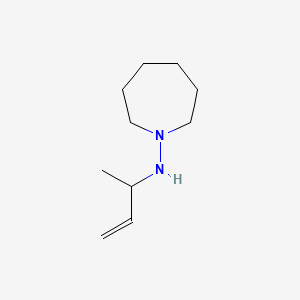
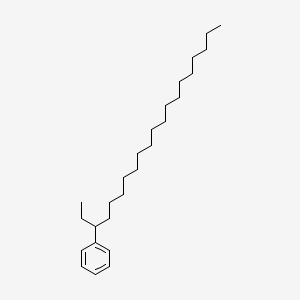
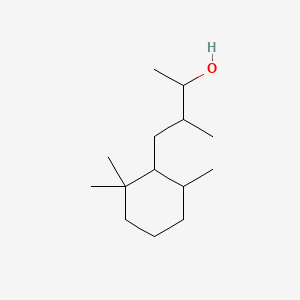
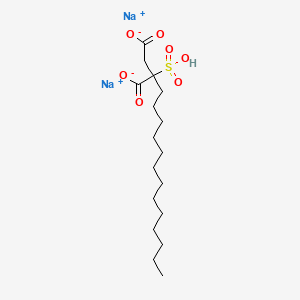
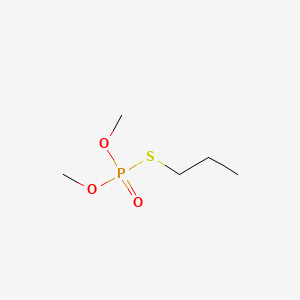
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)


